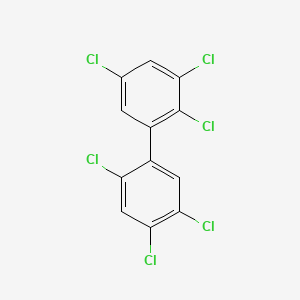

2,2',3,4',5,5'-Hexaclorodifenilo

Descripción general

Descripción

2,2',3,4',5,5'-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl6 and its molecular weight is 362.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2',3,4',5,5'-Hexachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4',5,5'-Hexachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Remediación ambiental: Descloración por reacción térmica

El PCB 153 puede ser desclorinado mediante una reacción térmica con cobre o zinc soportados en carbón activado. Este método ha demostrado una alta eficiencia de descomposición, con cobre soportado en carbón activado alcanzando una tasa de descomposición del 99,0% a 250 °C . Esta aplicación es crucial para los esfuerzos de limpieza ambiental, particularmente en sistemas de suelo y agua contaminados con PCB.

Degradación fotocatalítica: Irradiación UV-LED

La actividad fotocatalítica de los nanocompuestos núcleo-cubierta magnéticamente reciclables se ha mejorado para la degradación del PCB 153 bajo irradiación UV-LED . Este proceso es significativo para tratar el agua contaminada con PCB, ofreciendo un método para descomponer estos contaminantes persistentes de manera efectiva.

Investigación química: Estudio de los mecanismos de descloración

La investigación sobre los mecanismos de descloración del PCB 153 proporciona información sobre los procesos químicos que se pueden aprovechar para la degradación de compuestos similares. Comprender estos mecanismos es esencial para desarrollar nuevas tecnologías para la degradación de contaminantes .

Toxicología: Análisis de la bioacumulación

El PCB 153 es conocido por su persistencia y bioacumulación en el medio ambiente. Los estudios sobre su impacto toxicológico ayudan a evaluar los riesgos asociados con la exposición y a formular regulaciones para su manipulación y eliminación seguras .

Estudios de fototransformación: Papel de la materia orgánica disuelta

Las investigaciones sobre la fototransformación del PCB 153 han revelado el papel significativo de la materia orgánica disuelta en su degradación. Esta investigación es pertinente para comprender cómo se degradan los PCB en los cuerpos de agua naturales y los factores que influyen en su persistencia .

Catálisis: Desarrollo de catalizadores eficientes

El desarrollo de catalizadores que pueden promover la descloración y degradación del PCB 153 es un área activa de investigación. Estos catalizadores están diseñados para ser más eficientes y ecológicos, reduciendo la dependencia de productos químicos agresivos para la remediación de PCB .

Mecanismo De Acción

Target of Action

2,2’,3,4’,5,5’-Hexachlorobiphenyl is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also affects the dopaminergic system .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the expression of PER1, a core component of the circadian clock . It also inhibits dopamine uptake in rat synaptosomes .

Biochemical Pathways

It is known to affect the circadian rhythm and dopaminergic system .

Result of Action

The inhibition of PER1 expression by 2,2’,3,4’,5,5’-Hexachlorobiphenyl can disrupt the circadian rhythm . Its effect on the dopaminergic system can lead to decreased dopamine content in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4’,5,5’-Hexachlorobiphenyl. For instance, PCBs, including 2,2’,3,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970’s due to their bioaccumulation and harmful health effects. They are still found in the environment due to their resistance to degradation .

Análisis Bioquímico

Biochemical Properties

2,2’,3,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites that may bind to cellular macromolecules, causing toxicity . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can disrupt the function of the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in xenobiotic metabolism .

Cellular Effects

2,2’,3,4’,5,5’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the AhR pathway, leading to changes in the expression of genes involved in detoxification and inflammatory responses . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,4’,5,5’-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the AhR, leading to its activation and subsequent translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can inhibit the activity of certain enzymes, such as those involved in the antioxidant defense system, leading to increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,5,5’-Hexachlorobiphenyl can change over time due to its stability and degradation. This compound is known to be highly stable and resistant to degradation, which can lead to its accumulation in biological systems over time . Long-term exposure to 2,2’,3,4’,5,5’-Hexachlorobiphenyl has been shown to cause persistent changes in cellular function, including alterations in gene expression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism, while at higher doses, it can induce significant toxicity, including liver damage, immunotoxicity, and neurotoxicity . Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .

Metabolic Pathways

2,2’,3,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can oxidize the compound, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted . The interaction with these metabolic pathways can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of 2,2’,3,4’,5,5’-Hexachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. This compound can bind to lipid-binding proteins, facilitating its distribution to various tissues, including adipose tissue, liver, and brain . The localization and accumulation of 2,2’,3,4’,5,5’-Hexachlorobiphenyl in specific tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,4’,5,5’-Hexachlorobiphenyl can affect its activity and function. This compound can accumulate in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can be targeted to specific cellular compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism .

Propiedades

IUPAC Name |

1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)11(17)2-5)6-3-9(15)10(16)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHCQAQLTCQFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074158 | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-16-8 | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EZ9BWE16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

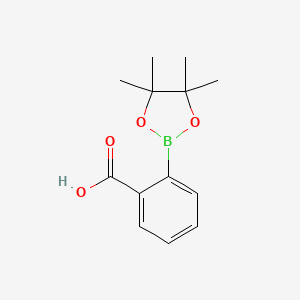

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2',3,4',5,5'-Hexachlorobiphenyl metabolized in the body?

A1: 2,2',3,4',5,5'-Hexachlorobiphenyl (CB146) is metabolized in the liver by microsomal enzymes, primarily through a process that involves hydroxylation. This metabolic pathway can occur directly or via an epoxide intermediate followed by a chlorine shift. One of the key metabolites identified is 4-OH-2,2',3,4',5,5'-hexachlorobiphenyl (4-OH-CB146) [, ].

Q2: Why is the study of 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites important?

A2: Research has shown that hydroxylated metabolites of PCBs, including 4-OH-CB146, are present at higher concentrations in human blood compared to the parent PCBs themselves []. These metabolites have been linked to various toxicological effects. They can disrupt thyroid hormone and vitamin A homeostasis, exhibit estrogenic or anti-estrogenic properties, and inhibit estrogen sulfotransferase activity [, ]. Understanding the metabolic pathways of CB146 and the levels of its metabolites, particularly in pregnant women, is crucial for assessing potential health risks [].

Q3: Are there geographical differences in exposure to 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites?

A3: Yes, studies have shown that populations residing near former PCB manufacturing or heavily contaminated sites may have higher exposure levels []. For instance, research in Eastern Slovakia revealed that mothers living in a district with a history of PCB production had significantly higher serum concentrations of CB146 and its metabolite 4-OH-CB146 compared to mothers from a less contaminated district []. This highlights the importance of considering geographical factors in exposure assessments and health risk evaluations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/new.no-structure.jpg)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)

![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)

![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)